Brazilane
Description
Botanical Sources of Brazilin (B1667509)
Caesalpinia sappan, commonly known as Sappanwood or Indian redwood, is a significant botanical source of brazilin. prota4u.orgfrontiersin.org The heartwood of this plant is rich in this valuable chemical compound. elsevierpure.comnih.govnih.gov Brazilin is the major active and coloring compound found in the heartwood of C. sappan. elsevierpure.comnih.govcjnmcpu.com Besides brazilin, the heartwood contains other phenolic compounds such as sappanol, episappanol, and sappanone A and B. prota4u.org The main extractable component, referred to as sappanin, can constitute up to 20% of the oven-dry weight of the heartwood. prota4u.org Brazilin itself is initially a weakly colored product that readily oxidizes to form the deep red pigment, brazilein (B1663177). prota4u.org
Caesalpinia echinata, or Brazilwood, is another primary source of brazilin. prota4u.orgpfaf.org Historically, this tree was so economically important for its red dye that it gave its name to the country of Brazil. marknesbitt.org.ukcabidigitallibrary.org The dye obtained from the wood can produce a fiery red color, which becomes purplish when mixed with alkalis and yellow with acids. pfaf.org Like C. sappan, the red dye is derived from brazilin, which is also present in other related species such as Caesalpinia crista and Caesalpinia violacea. marknesbitt.org.uk Natural populations of C. echinata have been severely depleted due to over-exploitation for its valuable wood and dye. cabidigitallibrary.org
Geographical Distribution of Brazilin-Producing Flora
The primary botanical sources of brazilin are distributed across different continents. Caesalpinia sappan is believed to have originated in a region spanning from central and southern India through Myanmar and Thailand to southern China and Peninsular Malaysia. prota4u.org It is now cultivated and has become naturalized in many tropical regions, including parts of Africa. prota4u.orgnih.gov This species typically grows in hilly areas with clayey soil and calcareous rocks at low to medium altitudes and can tolerate a wide range of annual precipitation. prota4u.orgpfaf.orgworldagroforestry.org
In contrast, Caesalpinia echinata is native to the Atlantic coastal forest of Brazil, historically found from Rio Grande do Norte to Rio de Janeiro. cabidigitallibrary.org Due to centuries of over-exploitation, it is now considered an endangered species and is restricted to a few remaining areas in states such as Bahia, Rio de Janeiro, and Pernambuco. cabidigitallibrary.org
Advanced Extraction Techniques for Brazilin
The extraction of brazilin from its botanical sources involves both long-established and modern methods. The choice of extraction technique can significantly impact the yield and quality of the final product.
Traditional methods for extracting brazilin typically involve the use of solvents. A common laboratory method is reflux extraction using 95% ethanol (B145695) for a period of two hours, which has been shown to achieve a high yield of the extract from C. sappan. elsevierpure.comnih.govphcogj.com Other conventional techniques include maceration and Soxhlet extraction. kipmi.or.id These methods, while effective, often require long extraction times and large volumes of solvents. kipmi.or.id Studies have also demonstrated extraction using boiling water. researchgate.net
To overcome the limitations of traditional methods, modern "green" extraction technologies are increasingly employed. Ultrasound-Assisted Extraction (UAE) is a prominent example, valued for its efficiency, reduced extraction time, and lower energy consumption. kipmi.or.idresearchgate.net Research on UAE of brazilin from C. sappan has shown that factors such as solvent type, solvent concentration, temperature, and time significantly influence the extraction yield. researchgate.netugm.ac.id
One study found that using 60% ethanol as a solvent at a temperature of 60°C for 20 minutes with an ultrasonic frequency of 40 kHz provided optimal results. ugm.ac.id Another investigation using a probe-type ultrasound extractor determined that ethanol gave the highest yield compared to water and 2-propanol. researchgate.netmyfoodresearch.com Accelerated Solvent Extraction (ASE) is another advanced method that uses elevated temperatures and pressures to quicken the extraction process. foodandnutritionjournal.org For instance, extracting sappan heartwood with an ethanol-water mixture at 60°C under 1500 psi for 5 minutes yielded the highest percentage of brazilin. foodandnutritionjournal.org
Data Tables
Table 1: Comparison of Extraction Methods for Brazilin from Caesalpinia sappan
| Extraction Method | Solvent | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| Traditional Reflux | 95% Ethanol | 2 hours extraction time | High extraction yield | elsevierpure.comnih.govphcogj.com |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 40 kHz, 60°C, 20 min | Best results for yield | ugm.ac.id |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Water, 2-Propanol | 15 min, 50°C | Ethanol gives highest yield (6.125%) | researchgate.netmyfoodresearch.com |
Table 2: Botanical Sources and Distribution of Brazilin
| Compound | Primary Botanical Source | Common Name | Geographical Origin |
|---|---|---|---|
| Brazilin | Caesalpinia sappan | Sappanwood | Southeast Asia, India, Southern China |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(6aR,11bR)-6,6a,7,11b-tetrahydroindeno[2,1-c]chromene-3,9,10-triol |
InChI |
InChI=1S/C16H14O4/c17-10-1-2-11-15(5-10)20-7-9-3-8-4-13(18)14(19)6-12(8)16(9)11/h1-2,4-6,9,16-19H,3,7H2/t9-,16-/m0/s1 |
InChI Key |
ZWERDMHQFRTYIN-FVMDXXJSSA-N |
Isomeric SMILES |
C1[C@H]2COC3=C([C@H]2C4=CC(=C(C=C41)O)O)C=CC(=C3)O |
Canonical SMILES |
C1C2COC3=C(C2C4=CC(=C(C=C41)O)O)C=CC(=C3)O |
Synonyms |
brazilane |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting Methodologies
Chromatographic and Spectroscopic Methods for Brazilin (B1667509) Isolation and Purification
The isolation and purification of brazilin, a key bioactive compound, from its natural sources, primarily the heartwood of Caesalpinia sappan L., rely on a variety of sophisticated chromatographic and spectroscopic techniques. These methods are essential for separating the target molecule from a complex mixture of other phytochemicals to yield a high-purity compound suitable for structural elucidation and further research. The choice of technique depends on factors such as the desired scale of purification, speed, and the required final purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and preparative purification of brazilin from sappanwood extracts. researchgate.netchula.ac.thd-nb.info Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. researchgate.net
Researchers have developed and validated various HPLC methods, optimizing parameters such as the mobile phase composition, column type, flow rate, and detection wavelength to achieve efficient separation. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively resolve brazilin from other compounds in the extract. chula.ac.th For instance, a gradient system consisting of methanol (B129727) and acidified water (e.g., with acetic acid) has been successfully used, allowing for the elution of compounds with a wide range of polarities. chula.ac.thresearchgate.net The detection of brazilin is commonly performed using a UV-Vis detector, with wavelengths typically set around 280 nm or 282 nm, where brazilin exhibits strong absorbance. chula.ac.thresearchgate.net
Under optimized conditions, brazilin can be completely resolved from other impurities within a reasonable run time. chula.ac.th For preparative purposes, the methodology is scaled up, using larger columns and higher flow rates to process larger quantities of crude extract and collect the fraction containing the purified brazilin. phcogj.com The purity of the isolated compound is often confirmed to be above 98% by analytical HPLC.
Table 1: Examples of HPLC Methods for Brazilin Analysis and Purification
| Column | Mobile Phase | Elution Mode | Flow Rate | Detection Wavelength | Retention Time of Brazilin | Reference |
|---|
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. phcogj.com This technology is particularly well-suited for the analysis of complex mixtures of natural products. phcogj.com
While UPLC is widely recognized as a powerful tool for the rapid analysis of phytochemicals, detailed methods specifically for the preparative isolation of brazilin are less commonly documented in scientific literature compared to HPLC. However, UPLC is frequently used for the fingerprinting and quality control of botanical extracts, including those from Brazilian propolis which contain a similarly complex array of phenolic compounds. tandfonline.comnih.gov A typical UHPLC system, such as one using a BEH C18 reversed-phase column, can achieve rapid separation of multiple components in under 10 minutes using a gradient mobile phase. tandfonline.com The principles of UPLC make it an ideal candidate for developing high-throughput methods for the quantitative analysis of brazilin in various extracts and could be adapted for micro-preparative isolation.
Other Preparative Chromatographic Techniques
Besides HPLC, several other preparative chromatographic techniques are instrumental in the isolation of brazilin, often used in initial purification steps before a final HPLC polishing step.
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary support, thereby avoiding irreversible adsorption of the sample. Techniques like High-Performance Counter-Current Chromatography (HPCCC) and Centrifugal Partition Chromatography (CPC) have been effectively used for the one-step isolation of compounds from Caesalpinia sappan. The selection of a suitable two-phase solvent system is crucial for successful separation. For instance, a chloroform-methanol-water (4:3:2, v/v/v) solvent system has been optimized for the separation of brazilein (B1663177) (the oxidized form of brazilin) using HPCCC. This method can yield several milligrams of the target compound with high purity in a single run.
Column Chromatography (CC): Traditional column chromatography using stationary phases like silica (B1680970) gel is a fundamental technique for the initial fractionation of crude plant extracts. The extract is loaded onto the column and eluted with a solvent or a gradient of solvents of increasing polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing brazilin. While effective for initial cleanup and separation, this method can be time-consuming and may lead to some loss of the active ingredient on the solid support.
Sephadex Column Chromatography: This size-exclusion chromatography technique, often using Sephadex LH-20, is used to separate compounds based on their molecular size and polarity. It is particularly useful for separating phenolic compounds like brazilin from other constituents in the extract.
These preparative techniques are often used in combination. A common strategy involves an initial fractionation of the crude extract using column chromatography (silica gel or Sephadex), followed by a more refined purification step using a high-resolution technique like preparative HPLC or HPCCC to obtain pure brazilin.
Chemical Synthesis and Structural Modification Strategies
Retrosynthetic Analysis and Total Synthesis Approaches for Brazilin (B1667509)
The total synthesis of Brazilin has been a significant challenge in organic chemistry, leading to the development of several efficient routes. Retrosynthetic analysis typically deconstructs the tetracyclic Brazilin scaffold into simpler, commercially available precursors.
Another notable total synthesis of (+)-Brazilin commenced from 3,4-dimethoxybenzyl alcohol, proceeding through nine steps. This route incorporated an oxidation step using air to introduce a hydroxyl group at the C-3 position, a lipase-catalyzed desymmetrization to establish the chiral hydroxyl group at C-3, and a trifluoroacetic acid-catalyzed one-pot intramolecular tandem Prins/Friedel-Crafts reaction to construct the cis-fused chromane (B1220400) and indane framework researchgate.nettandfonline.com. A concise total synthesis of (+)-Brazilin from 4-bromo-1,2-dimethoxybenzene also employed Sharpless asymmetric dihydroxylation for chiral hydroxyl group introduction and a trifluoroacetic acid (TFA)-catalyzed one-pot intramolecular tandem Prins/Friedel-Crafts reaction to build the hybrid chromane and indane framework researchgate.netresearchgate.net.
The diversity of total synthesis approaches highlights the structural complexity and the ongoing interest in efficient and stereoselective routes to Brazilin.
Table 1: Key Total Synthesis Strategies for Brazilin
| Strategy/Key Reaction | Key Intermediates/Starting Materials | Overall Yield (%) | Steps | Reference |
| Mitsunobu coupling / In(III)-catalyzed metathesis | Commercially available starting materials | 70 | 9 | acs.orgacs.orgnih.gov |
| Sharpless asymmetric dihydroxylation / Prins/Friedel-Crafts reaction | 3,4-dimethoxybenzyl alcohol / 4-bromo-1,2-dimethoxybenzene | Not specified / Not specified | 9 | researchgate.nettandfonline.comresearchgate.net |
| Palladium-catalyzed allylic arylation | 7-methoxychromene | 78 (for trimethyl ether) | 6 | ebi.ac.ukrsc.orgrsc.org |
| Palladium-catalyzed carbene insertion | Not specified | 11 (for racemic) | 11 | researchgate.netescholarship.org |
Semisynthesis and Biotransformation Pathways for Brazilin Derivatives
Semisynthesis and biotransformation offer alternative routes to Brazilin derivatives, often leveraging the natural product as a starting point or utilizing enzymatic pathways for specific modifications.
Semisynthesis involves chemical modifications of naturally isolated Brazilin. For instance, Brazilin has been isolated from the heartwood of Haematoxylum brasiletto and subsequently subjected to semisynthesis to yield derivatives such as brazilin-(OMe)3 (trimethyl ether of brazilin) and brazilin-(OAc)3 (triacetylated brazilin) researchgate.netresearchgate.netmdpi.compreprints.org. The trimethyl ether, 3',9',10'-O-trimethylbrazilin, was synthesized by treating Brazilin with K2CO3 and methyl iodide in acetone, achieving a 52% yield mdpi.compreprints.org. Brazilin-(OAc)3 was obtained by reacting Brazilin with acetic anhydride (B1165640) in the presence of sodium bicarbonate in tetrahydrofuran, with a 48% yield mdpi.com. These modifications typically involve the hydroxyl groups present in the Brazilin structure.
Biotransformation pathways, often utilizing microorganisms, represent an environmentally friendly approach to chemical derivatization. Research in Brazil has explored the biocatalytic potential of various microorganisms, including fungi, bacteria, and plants, for transforming organic compounds nih.govscielo.brresearchgate.netresearchgate.net. These biotransformation reactions can lead to chiral products with high enantiomeric excesses and facilitate the derivatization of natural product scaffolds scielo.br. A notable chemoenzymatic formal synthesis of (+)-Brazilin has been reported, featuring an enzyme-mediated desymmetrization step researchgate.nettandfonline.com. This approach employed lipase (B570770) from Candida antarctica type B (CALB) to effectively catalyze a desymmetrization hydrolysis reaction, achieving approximately 94% enantiomeric excess (ee) tandfonline.com. This highlights the growing integration of biocatalysis with organic synthesis to develop new synthetic strategies and access complex molecules with high stereoselectivity scielo.brresearchgate.net.
Table 2: Semisynthesis of Brazilin Derivatives
| Derivative Name | Chemical Modification | Starting Material | Yield (%) | Reference |
| Brazilin-(OMe)3 | Methylation of hydroxyl groups | Brazilin | 52 | mdpi.compreprints.org |
| Brazilin-(OAc)3 | Acetylation of hydroxyl groups | Brazilin | 48 | mdpi.com |
Design and Synthetic Routes for Brazilin Analogs and Structural Homologs
The design and synthesis of Brazilin analogs and structural homologs are driven by the desire to explore new chemical entities with potentially enhanced or altered biological activities. These efforts often involve modifying the core indano[2,1-c]chroman framework.
One strategy involves the recombination of the indane motif with other heterocyclic units, such as dihydrocoumarin, dihydroquinolin-2-one, or tetrahydroquinoline, to create novel Brazilin-like compounds thieme-connect.com. This approach aims to establish a general and flexible synthetic strategy for accessing molecular diversity around the Brazilin scaffold thieme-connect.com. For example, lactam and aza-Brazilin analogs have been successfully synthesized, with aza-Brazilins expected to exhibit improved solubility thieme-connect.com. Brazilane-like compounds, which are reduced counterparts of Brazilin, have also been obtained through reduction and subsequent Friedel-Crafts cyclization reactions thieme-connect.comucsb.edu.
Another area of focus is the synthesis of B-ring-modified analogs of Brazilin, such as chroman-fused tetralins. These compounds are synthesized using a convenient Brønsted acid-catalyzed, metal-free, and stereoselective intramolecular Friedel–Crafts epoxy–arene cyclization strategy, starting from inexpensive 1-tetralone (B52770) and phenol (B47542) derivatives beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org. This method allows for the preferential formation of the cis-fused nih.govnih.gov ring system, addressing a significant synthetic challenge beilstein-journals.org.
Brazilein (B1663177) (PubChem CID 6453902), an oxidation product of Brazilin, is a closely related natural product and a significant target for synthesis frontiersin.orgnih.gov. Its total synthesis and the synthesis of various analogs have been reported, often starting from key intermediates like 7-hydroxy-4-chromanone nih.gov. These efforts contribute to understanding the structure-activity relationships within the Brazilin family of compounds. An analog synthesis starting from 3-(3,4-dimethoxy-phenyl)-propionic acid involved a 10-step route including intramolecular Friedel-Crafts acylation, dihydroxylation, Lombardo reaction, oxidation with hypervalent iodine compounds, and semipinacol rearrangement sioc-journal.cnsioc-journal.cnsioc-journal.cn.
Catalytic Methods in Brazilin Synthesis
Catalytic methods are indispensable in modern organic synthesis, offering advantages such as shorter reaction times, increased yields, milder conditions, and higher selectivity, including stereoselectivity scielo.br. Their application in Brazilin synthesis has significantly advanced the field.
Transition metal catalysis plays a pivotal role. Indium(III)-catalyzed alkyne–aldehyde metathesis is a prime example, enabling the rapid and quantitative construction of the Brazilin core skeleton in some total syntheses acs.orgacs.orgnih.gov. Palladium-catalyzed reactions are also frequently employed, such as palladium-catalyzed allylic arylation for the concise synthesis of Brazilin's trimethyl ether ebi.ac.ukrsc.orgrsc.org. Furthermore, palladium-catalyzed carbene insertion reactions have been explored for constructing the Brazilin core structure escholarship.org.
Acid catalysis is another important category. Trifluoroacetic acid (TFA) has been used to catalyze one-pot intramolecular tandem Prins/Friedel-Crafts reactions, crucial for forming the chromane and indane frameworks in certain Brazilin syntheses researchgate.nettandfonline.comresearchgate.net. Brønsted acid catalysis is also utilized in the stereoselective synthesis of Brazilin analogs, particularly for B-ring-modified chroman-fused tetralins beilstein-journals.orgbeilstein-journals.org.
Enzymatic catalysis, or biocatalysis, is emerging as a powerful tool, especially for achieving high stereoselectivity under mild conditions. The use of lipase from Candida antarctica type B (CALB) for enzyme-mediated desymmetrization in the chemoenzymatic formal synthesis of (+)-Brazilin exemplifies this trend researchgate.nettandfonline.com. This highlights the integration of enzymatic processes into complex synthetic routes, offering a "green chemistry" approach nih.govscielo.brresearchgate.netscielo.br. Brazil has a thriving research area in catalysis, with significant contributions in metallic catalysis and green chemistry, which are relevant to the development of efficient and sustainable synthetic processes for compounds like Brazilin scielo.brscite.aiscielo.br.
Table 3: Catalytic Methods in Brazilin Synthesis
| Catalytic Method | Specific Application in Brazilin Synthesis | Reference |
| Indium(III)-catalyzed alkyne–aldehyde metathesis | Rapid construction of Brazilin core skeleton in total synthesis | acs.orgacs.orgnih.gov |
| Palladium-catalyzed allylic arylation | Concise synthesis of Brazilin trimethyl ether via allylic coupling with arylboronic acid | ebi.ac.ukrsc.orgrsc.org |
| Trifluoroacetic acid (TFA) catalysis | One-pot intramolecular tandem Prins/Friedel-Crafts reaction for chromane and indane framework formation | researchgate.nettandfonline.comresearchgate.net |
| Lipase-catalyzed desymmetrization (e.g., CALB) | Chemoenzymatic formal synthesis of (+)-Brazilin, achieving high enantioselectivity | researchgate.nettandfonline.com |
| Brønsted acid catalysis | Stereoselective synthesis of B-ring-modified Brazilin analogs via intramolecular Friedel–Crafts epoxy–arene cyclization | beilstein-journals.orgbeilstein-journals.org |
| Palladium-catalyzed carbene insertion | Construction of Brazilin core structure through non-obvious bond-disconnection | escholarship.org |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Brazilin (B1667509) Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the molecular structure of compounds. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for comprehensive structural assignments.
For brazilin (PubChem CID 10809), 1D NMR spectra, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, are foundational for initial structural insights. The chemical shifts in ¹H NMR provide information about the electronic environment of hydrogen atoms, while their multiplicity and coupling constants reveal neighboring protons. Similarly, ¹³C NMR provides information about the carbon skeleton. Studies on brazilin have reported detailed ¹H and ¹³C NMR data, which are consistent with its known structure mindat.orgresearchgate.net.
For instance, in the ¹³C NMR spectrum of brazilin, a signal at 144.6 ppm has been assigned to the C9 atom, which is bonded to a hydroxyl group rcsb.org. This specific signal is notably absent in the spectrum of brazilein (B1663177) (an oxidized form of brazilin), where a new signal appears at 179 ppm, corresponding to a carbonyl group at the C9 position rcsb.org. This highlights how NMR can distinguish between closely related compounds based on subtle structural differences.
Two-dimensional (2D) NMR techniques further enhance the structural elucidation process by revealing correlations between nuclei.
Correlation Spectroscopy (COSY) identifies protons that are scalar-coupled (i.e., on adjacent carbons), revealing direct proton-proton connectivities.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded to each other, allowing for the assignment of specific carbons to their attached protons zenodo.orgresearchgate.net.
These techniques, used in concert, enable the unambiguous assignment of all proton and carbon signals and the complete determination of the molecular structure.
Table 1: Illustrative Brazilin NMR Chemical Shifts (Partial Data)
| Nucleus | Chemical Shift (δ, ppm) | Assignment/Context | Source |
| ¹³C | 144.6 | C9-OH (Brazilin) | rcsb.org |
| ¹³C | 179 | C9=O (Brazilein) | rcsb.org |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is essential for determining the exact molecular mass of a compound, which in turn allows for the precise determination of its molecular formula researchgate.netscielo.br. This is critical for distinguishing between compounds with very similar nominal masses but different elemental compositions. For natural products like brazilane, HRMS can confirm the presence of specific atoms (e.g., C, H, O) and their precise count.
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions nih.govajgreenchem.com. This technique provides valuable structural information by revealing how a molecule breaks apart under controlled conditions. The fragmentation patterns are characteristic of specific substructures and functional groups within the molecule. For example, the loss of small neutral molecules (like H₂O, CO₂, or specific functional groups) or characteristic cleavages can be indicative of certain structural motifs nih.govembrapa.br. The analysis of these fragmentation pathways, often aided by computational tools and comparison with known compounds, allows chemists to piece together the molecular structure. While detailed fragmentation patterns for this compound were not explicitly found in the provided search results, MS/MS is routinely applied to natural products to elucidate complex structures, including those related to brazilin researchgate.netnih.gov.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophoric and Functional Group Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques that provide information about the electronic transitions and vibrational modes within a molecule, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for identifying chromophores (groups of atoms responsible for color) and conjugated systems within a molecule researchgate.netresearchgate.net. For brazilin and its oxidized form brazilein, UV-Vis spectroscopy is highly relevant. Brazilin is generally considered colorless in its pure form, while brazilein is a colored pigment researchgate.net. The UV-Vis absorption spectra of these compounds show distinct characteristics. For instance, brazilein exhibits strong absorption in the visible region, indicating its chromophoric nature researchgate.netresearchgate.net. Changes in molecular structure, such as deprotonation or degradation upon heating, can be observed via shifts in UV-Vis spectra scielo.org.mx.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that reveals the presence of specific functional groups. Different bonds and functional groups absorb infrared radiation at characteristic wavenumbers. For brazilin and brazilein, IR spectroscopy helps confirm the presence of hydroxyl (O-H) groups, carbonyl (C=O) groups, and aromatic C=C stretches rcsb.orgchemistryviews.org. For example, the vibrational spectra of brazilin and brazilein show different patterns in the carbonyl stretching region rcsb.orgchemistryviews.org. Brazilein, containing a carbonyl group, presents a characteristic Raman feature at 1697 cm⁻¹, which is absent in brazilin's spectrum rcsb.orgchemistryviews.org. This region (1700-1500 cm⁻¹) is proposed as a fingerprint for distinguishing between brazilin and brazilein chemistryviews.org.
Table 2: Illustrative Brazilin/Brazilein IR Characteristic Bands (Partial Data)
| Wavenumber (cm⁻¹) | Assignment/Context | Compound | Source |
| 1697 | C=O and aromatic C=C stretching (coupled vibrational mode) | Brazilein | rcsb.orgchemistryviews.org |
| 1700-1500 | Fingerprint region | Brazilin/Brazilein | rcsb.orgchemistryviews.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state arrangement. It involves growing a high-quality single crystal of the compound and then diffracting X-rays through it. The resulting diffraction pattern is used to construct a 3D electron density map, from which the precise positions of atoms can be determined nih.gov. This technique is invaluable for confirming structures elucidated by other spectroscopic methods and for resolving stereochemical ambiguities.
While X-ray crystallography is a powerful technique and widely utilized in Brazil for various materials and biological macromolecules nih.govresearchgate.netresearchgate.netresearchgate.net, specific detailed X-ray crystal structure data for the chemical compound this compound (PubChem CID 123030) or brazilin (PubChem CID 10809) were not found in the provided search results. The search results mentioning "Brazilianite" refer to a mineral (NaAl₃(PO₄)₂(OH)₄), not the organic compound this compound mindat.org. However, if a suitable crystal of this compound could be obtained, X-ray crystallography would provide the most unambiguous determination of its complete molecular structure and stereochemistry in the solid state.
Advanced Spectroscopic Mapping Techniques (e.g., Raman Spectroscopy for In Situ Analysis)
Advanced spectroscopic mapping techniques, such as Raman spectroscopy, offer significant advantages for the in situ analysis of chemical compounds. These techniques are non-destructive and non-contact, allowing for real-time monitoring and characterization of materials directly within their operating environment or original matrix without the need for sample extraction or extensive preparation. This makes them particularly valuable for analyzing sensitive or historical samples, or for studying dynamic processes. horiba.comhoriba.com
Raman spectroscopy measures the inelastic scattering of photons from molecules, providing a unique vibrational "fingerprint" that reflects the chemical bonds and molecular structure of the compound. researchgate.net In situ Raman analysis can be performed by placing a sample cell with an optical window under a microscope or by using optical fibers for remote probing. horiba.comhoriba.com This capability is crucial for applications ranging from pharmaceuticals and materials science to environmental monitoring and cultural heritage. horiba.com
For natural organic colorants, including those related to this compound, the application of Raman spectroscopy can be challenging due to high fluorescence backgrounds, which can obscure the weaker Raman signals. researchgate.netresearchgate.net To mitigate this, near-infrared (NIR) laser excitation (e.g., 1064 nm) is often employed, as it significantly reduces fluorescence compared to visible wavelengths, enabling better spectral quality. researchgate.netusp.br
The principles demonstrated in the characterization of Brazilin and Brazilein, such as the sensitivity of Raman shifts to structural changes (e.g., oxidation leading to carbonyl formation), would similarly apply to the analysis of this compound. If specific in situ Raman data for this compound were available, it would involve identifying key vibrational modes corresponding to its unique chemical structure (C₁₆H₁₄O₄), including C-H stretching, C=C stretching in aromatic and aliphatic regions, and C-O stretching from its hydroxyl groups and ether linkages. Such data, if obtained through advanced mapping techniques, would allow for the spatial distribution and concentration of this compound within a sample to be determined non-destructively.
While specific data tables for this compound's Raman shifts were not found, the general approach for presenting such data would involve:
Example of a Hypothetical Raman Spectral Data Table for this compound (Illustrative Structure)
| Raman Shift (cm⁻¹) | Tentative Assignment | Functional Group |
| [Value 1] | C-H stretching | Aromatic/Aliphatic |
| [Value 2] | C=C stretching | Aromatic Ring |
| [Value 3] | C-O stretching | Phenolic/Ether |
| [Value 4] | Ring breathing | Chromene/Indenone |
| [Value 5] | O-H bending | Hydroxyl |
Such detailed research findings, if available, would typically include peak positions, intensities, and band assignments, often supported by computational studies (e.g., Density Functional Theory, DFT) to provide a comprehensive understanding of the vibrational modes. smu.edu
Biosynthetic Pathways and Enzymology of Brazilin Production
Elucidation of Precursor Molecules in Brazilin (B1667509) Biosynthesis
The biosynthesis of Brazilin, as a homoisoflavonoid, is understood to involve precursors from both the acetate (B1210297) and shikimic acid pathways. Homoisoflavonoids are distinctive 16-carbon compounds that are suggested to originate from chalcone (B49325) through various biosynthetic pathways. mdpi.com Specifically, the aromatic ring of Brazilin that is bonded to the pyrone ring is believed to derive from the acetate pathway. frontiersin.org This aligns with the general biosynthesis of polyketides, which involves the stepwise condensation of a starter unit, typically acetyl-CoA, with extender units like malonyl-CoA, a process resembling fatty acid synthesis. researchgate.net The other aromatic ring, which is bonded to the five-membered ring in Brazilin's structure, is thought to originate from the shikimic acid pathway. frontiersin.org Furthermore, the formation of the C6-C4-C6 homoisoflavonoid skeleton, characteristic of Brazilin, involves the methoxy (B1213986) group of 2'-methoxychalcones. frontiersin.org
Identification and Characterization of Key Biosynthetic Enzymes
While the general biosynthetic route for homoisoflavonoids from chalcone is recognized, specific details regarding the key enzymes involved in Brazilin's unique biosynthesis remain largely unelucidated. The broader flavonoid biosynthetic pathway, from which homoisoflavonoids diverge, involves enzymes such as chalcone synthase (CHS), which catalyzes the conversion of p-coumaroyl-CoA and malonyl-CoA into naringenin (B18129) chalcone. peerj.com Given Brazilin's classification as a homoisoflavonoid and its partial origin from the acetate pathway, polyketide synthases (PKSs) are generally implicated in the formation of polyketide chains that serve as precursors. researchgate.net However, the precise enzymatic steps and the specific enzymes responsible for the cyclization and modifications leading to the Brazilin structure have not been extensively characterized in the provided literature. Research indicates that "some steps in their biosynthetic pathways remain uncovered and still represent challenges to be solved" for homoisoflavonoids. frontiersin.org
Gene Expression and Regulation in Brazilin-Producing Organisms
Metabolic Engineering Approaches for Enhanced Brazilin Production
Metabolic engineering offers a promising avenue for enhancing the production of complex natural products like flavonoids, including homoisoflavonoids such as Brazilin. This field involves modifying the metabolic pathways of host organisms, often microorganisms, through the insertion of non-native DNA sequences to enable the production of desired compounds. peerj.comnih.gov The strategy typically involves selecting appropriate host strains, optimizing culture conditions, identifying specific genetic targets for manipulation, and leveraging knowledge of plant biosynthetic enzymes. nih.gov Microbial synthesis of flavonoids from renewable biomass, such as glucose and xylose, is considered a sustainable and environmentally friendly production method. peerj.com
While the principles and successes of metabolic engineering for general flavonoid production are well-established, specific applications and detailed research findings for the enhanced production of Brazilin through metabolic engineering are not extensively reported in the provided information. The approach holds significant potential for overcoming the limitations of traditional plant extraction methods, which often suffer from low yields and complex purification processes. peerj.com Future research in this area would likely focus on identifying and transferring the complete Brazilin biosynthetic gene cluster into amenable microbial hosts to achieve scalable and efficient production.
Mechanistic Investigations of Biological Activities
Anti-inflammatory Mechanisms
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, PGE2)
Current literature does not provide specific mechanistic details regarding Brazilane's direct role in modulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Prostaglandin E2 (PGE2). Research on related natural products, including Brazilin (B1667509), indicates anti-inflammatory effects through the inhibition of pro-inflammatory mediators nih.gov. For instance, Brazilin has been reported to possess anti-inflammatory properties nih.gov. However, these findings are attributed to Brazilin, not this compound.
Free Radical Scavenging and Antioxidant Effects
Specific mechanistic data on this compound's direct free radical scavenging and antioxidant effects are not available in the provided information. While many natural compounds, particularly those from Brazilian flora, are known for their antioxidant properties and ability to scavenge free radicals embrapa.brtandfonline.comnih.gov, and Brazilin itself is noted as an antioxidant nih.govnih.gov, direct studies detailing this compound's specific antioxidant mechanisms (e.g., hydrogen atom transfer, electron transfer pathways) have not been found.
Interference with NF-κB Signaling
The available information does not present specific mechanistic investigations into this compound's interference with NF-κB signaling. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, and its modulation is a common target for anti-inflammatory agents mdpi.comnih.govphysiology.org. Brazilin has been identified as an NF-κB inhibitor nih.gov. However, this activity is attributed to Brazilin, and not explicitly to this compound.
Antibacterial Action Mechanisms
Specific mechanistic studies detailing this compound's antibacterial action mechanisms are not provided in the current literature. General mechanisms of antibacterial agents often involve targeting bacterial cytoplasmic membranes, inhibiting cell wall synthesis, or disrupting protein and nucleic acid synthesis mdpi.comtandfonline.comdovepress.com.
Targeting of Bacterial Cytoplasmic Membranes
There is no specific research detailing this compound's ability to target bacterial cytoplasmic membranes. The disruption of bacterial membranes is a recognized mechanism of action for various antimicrobial compounds, leading to increased cellular permeability and leakage of intracellular components mdpi.comtandfonline.comdovepress.comnih.govnih.gov. However, the role of this compound in this specific mechanism has not been elucidated.
Activity against Drug-Resistant Strains
No specific data regarding this compound's activity against drug-resistant bacterial strains or its underlying mechanisms have been identified. The challenge of drug-resistant bacteria is significant, and natural compounds are being explored for novel mechanisms against these strains scielo.bracs.orgbjid.org.brcdc.govbjid.org.br. However, this compound's contribution in this area is not documented in the provided search results.
Other Mechanistically Investigated Biological Activities
Beyond the aforementioned categories, no other mechanistically investigated biological activities specifically attributed to this compound were found in the reviewed literature.
Hypoglycemic Mechanisms
Investigations into the hypoglycemic effects of natural compounds often explore mechanisms such as enhancement of pyruvate (B1213749) kinase activity and inhibition of dipeptidyl peptidase-IV (DPP-IV). While direct studies on this compound's specific influence on pyruvate kinase activity are not extensively documented, research on related compounds offers insights. For instance, Brazilin (PubChem CID 73384), an oxidized derivative of this compound and a prominent component of Caesalpinia sappan, has been shown to inhibit the DPP-IV enzyme. This inhibition by Brazilin is associated with its ability to regulate enzymatic processes in glucose metabolism, stimulate glucose transport, and decrease gluconeogenesis in hepatocytes. researchgate.net DPP-IV inhibitors generally function by preventing the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and contributing to improved glucose homeostasis. researchgate.netplos.orgmdpi.com
Wound Healing Mechanisms
Wound healing is a complex biological process involving various cellular activities, including fibroblast proliferation and collagen production. Fibroblasts are crucial for synthesizing extracellular matrix components, such as collagen and proteoglycans, which form the granulation tissue essential for wound repair. bjournal.org The synthesis of collagen, particularly collagen I, increases wound tensile strength. researchgate.net While many plant extracts from Brazil have been studied for their wound-healing properties, often linked to their phenolic content and ability to induce cell proliferation researchgate.netnih.gov, specific mechanistic details directly attributing fibroblast proliferation or collagen production enhancement to this compound (PubChem CID 15299271) are not widely available in the current literature. Studies on wound healing generally describe the roles of various growth factors and cytokines in promoting fibroblast activity and collagen deposition. frontiersin.orgfrontiersin.org
Hepatoprotective Mechanisms
Hepatoprotective activities of natural compounds are often linked to their antioxidant properties, ability to reduce lipid peroxidation, and modulation of liver enzyme activities. scielo.brnih.gov For example, phenolic-rich extracts from the shell of Brazil nut (Bertholletia excelsa H.B.K.) have demonstrated hepatoprotective and antioxidant effects in in vitro and in vivo models, primarily by reducing malondialdehyde (MDA) concentration in liver tissues and preserving hepatocyte function. scielo.br These effects are often attributed to compounds like protocatechuic acid, gallic acid, and citric acid. scielo.br While Brazil is a rich source of plants with hepatoprotective potential, often acting by attenuating oxidative stress and preserving hepatic histo-architecture nih.govresearchgate.net, direct mechanistic investigations specifically focusing on this compound's hepatoprotective actions are not extensively detailed in the provided search results.
Vasorelaxant and Antispasmodic Mechanisms
Vasorelaxant and antispasmodic effects typically involve the modulation of smooth muscle contraction, often through mechanisms such as calcium channel blockade, activation of potassium channels, or involvement of the nitric oxide (NO)-cGMP pathway. wjgnet.comnih.govmdpi.comjst.go.jp For instance, extracts from Jatropha gossypiifolia, a Brazilian plant, have shown antispasmodic effects mediated by a combination of anticholinergic and calcium antagonist mechanisms, inhibiting Ca²⁺ influx through voltage-dependent ion channels. bjournal.orgnih.gov Similarly, other natural compounds have demonstrated vasorelaxant effects by inhibiting calcium influx via voltage-operated and receptor-operated calcium channels. nih.gov However, specific mechanistic studies elucidating the vasorelaxant or antispasmodic actions directly attributable to this compound (PubChem CID 15299271) are not prominently featured in the current scientific literature.
Anti-photoaging Mechanisms
Photoaging, primarily induced by ultraviolet (UV) radiation, leads to skin damage through increased reactive oxygen species (ROS) production, inflammatory reactions, and degradation of extracellular matrix proteins like collagen and elastin. researchgate.netresearchgate.netmdpi.commdpi.com Anti-photoaging agents often exert their effects by scavenging ROS, modulating oxidative stress-responsive signaling pathways (such as MAPK, Nrf2, and NF-κB), and inhibiting matrix metalloproteinase (MMP) expression, which are enzymes responsible for collagen degradation. mdpi.commdpi.comresearcher.life Many natural products, including carotenoids and phenolic compounds, have demonstrated anti-photoaging potential through these mechanisms. mdpi.com While Brazil is a region with significant research into photoaging models and the protective effects of plant ingredients researchgate.netresearchgate.net, specific mechanistic investigations directly linking this compound (PubChem CID 15299271) to anti-photoaging pathways are not widely documented in the provided search results.
Theoretical and Computational Chemistry Studies of Brazilin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to elucidate the electronic structure, stability, and reactivity of molecules. For Brazilin (B1667509), such calculations can optimize its molecular geometry and analyze its electronic properties, including frontier molecular orbitals (HOMO and LUMO) researchgate.netresearchgate.net. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively, which are crucial for understanding its chemical reactivity and potential reaction pathways researchgate.net.
Furthermore, molecular electrostatic potential (MEP) surfaces can be generated through quantum chemical calculations to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack researchgate.netresearchgate.net. These calculations help predict how Brazilin might interact with other molecules, including its propensity for hydrogen bonding or electron transfer reactions. The use of reactivity descriptors from Conceptual Density Functional Theory can characterize enzymatic catalysis and outline reaction profiles, offering a chemical characterization of enzyme active sites nih.gov. Semiempirical methods are also employed for analyzing the electronic structure of larger biomolecules, providing a cost-effective approach for predictive tools in drug design nih.govquantum-chem.pro.br.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (like Brazilin) when bound to a macromolecular target (e.g., a protein or enzyme) and to estimate the binding affinity between them researchgate.netnih.govdrugdiscovery.com.br. These studies are fundamental in identifying potential therapeutic targets and understanding the molecular basis of Brazilin's biological activities.
Recent studies have explored Brazilin's interactions with various biological targets:
Anti-Breast Cancer Potential: Brazilin has been docked against key receptors involved in breast cancer, including estrogen receptor alpha (ERα, PDB ID: 3ERT), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD-1, PDB ID: 3HB5), and NUDT5 (PDB ID: 5NQR) researchgate.net.
For the 17β-HSD-1 receptor, Brazilin showed a favorable free-binding energy (ΔG) of -9.16 kcal/mol, with an inhibition constant of 192.45 nM researchgate.net.
Its binding to ERα yielded a ΔG of -6.68 kcal/mol, and for NUDT5, it was -4.8 kcal/mol researchgate.net.
These results suggest Brazilin's potential as an anti-breast cancer agent, with structural similarities and interactions observed between Brazilin and amino acids like GLY186 and TYR155 in the 17β-HSD-1 receptor researchgate.net.
Antiviral Activity (SARS-CoV-2): Molecular docking has been used to study Brazilin's binding to the SARS-CoV-2 Spike (S) protein, a critical target for viral infection mdpi.comresearchgate.net. Brazilin was docked into the Receptor Binding Domain (RBD) and multimerization (MM) pockets of the S protein mdpi.comresearchgate.net. It was found to bind stably to the Receptor-binding motif (RBM) on the RBD surface researchgate.net.
Antiviral Activity (PRRSV): Brazilin has also been investigated for its inhibitory activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by docking it to the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 nih.gov. Brazilin exhibited the highest binding energy of -5.8 kcal/mol compared to other compounds like catechin (B1668976) and epicatechin nih.gov. It formed hydrophobic interactions with Asp505, Phe506, and Ala510, and hydrogen bonds with Asp505, Ser507, Glu543, Phe544, and Gln545 nih.gov.
The following table summarizes some key molecular docking findings for Brazilin:
Table 1: Molecular Docking Results for Brazilin with Various Biological Targets
| Target Protein | PDB ID (if available) | Binding Energy (ΔG) / kcal/mol | Inhibition Constant (Ki) / nM | Key Interacting Residues (if available) | Reference |
| 17β-HSD-1 | 3HB5 | -9.16 | 192.45 | GLY186, TYR155 | researchgate.net |
| Estrogen Receptor alpha | 3ERT | -6.68 | - | - | researchgate.net |
| NUDT5 | 5NQR | -4.8 | - | - | researchgate.net |
| SARS-CoV-2 Spike (RBD) | - | - | - | Binds to RBM | mdpi.comresearchgate.net |
| SRCR5 receptor (CD163) | - | -5.8 | - | Asp505, Phe506, Ala510, Ser507, Glu543, Phe544, Gln545 | nih.gov |
Molecular Dynamics Simulations of Brazilin in Biological Systems
Molecular Dynamics (MD) simulations are computational methods that provide insights into the dynamic behavior of molecules and their complexes over time, complementing static docking studies nih.gov. They allow researchers to observe conformational changes, stability, and detailed interaction mechanisms of Brazilin within biological systems, such as with proteins or membranes.
SARS-CoV-2 Spike Protein Interactions: MD simulations have been crucial in understanding the stability of Brazilin's binding to the SARS-CoV-2 Spike protein mdpi.comresearchgate.net. These simulations analyze parameters like Root Mean Square Deviation (RMSD), which indicates the conformational stability of the protein-ligand complex, and Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual residues mdpi.comfrontiersin.org. Studies showed that the presence of bound Brazilin could enhance the rigidity of the S protein, particularly in its glycosylated forms mdpi.com. Glycosylation was found to have no effect on Brazilin binding, as the proposed binding site was far from any glycans researchgate.net.
Amyloid β-Protein Fibrillogenesis: Brazilin's interaction with amyloid β-protein (Aβ), particularly the Aβ17–42 pentamer, has been investigated using MD simulations to understand its potential in inhibiting amyloid fibrillogenesis, a key process in Alzheimer's disease researchgate.net. Simulations revealed that Brazilin preferentially interacted with specific residues of Aβ17–42, including Leu17, Phe19, Phe20, and Lys28 researchgate.net. These interactions, particularly hydrophobic contacts with residues like Phe20, suggested a mechanism by which Brazilin could inhibit Aβ self-assembly and potentially remodel amyloid fibrils researchgate.net.
MD simulations provide a dynamic perspective, showing how Brazilin maintains its interactions and influences the flexibility and stability of its target proteins in a simulated physiological environment.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are computational methodologies that establish mathematical models relating the chemical structure of compounds to their observed biological activities nih.govtandfonline.com. These approaches are vital for identifying the structural features responsible for a particular activity and for guiding the design of new compounds with improved properties.
In the context of Brazilin, QSAR and SAR studies would involve:
Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) for Brazilin and its known derivatives nih.govtiikmpublishing.com.
Model Building: Developing statistical models that correlate these descriptors with experimental biological activities (e.g., inhibition constants, IC₅₀ values) nih.govtiikmpublishing.com.
Activity Prediction and Optimization: Using the validated QSAR models to predict the activity of novel Brazilin derivatives and to identify structural modifications that could enhance desired biological effects tandfonline.comtiikmpublishing.com.
Computational Approaches to Brazilin Derivatives Design
Computational approaches are increasingly employed in the design of novel chemical entities, including derivatives of natural products like Brazilin, with enhanced biological activities or improved pharmacokinetic profiles scielo.org.mxchemrxiv.orgtandfonline.com. These methods accelerate the drug discovery process by virtually screening and designing compounds before experimental synthesis.
Key computational strategies applied to Brazilin derivatives design include:
Virtual Screening (VS): This involves computationally screening large databases of compounds (including natural product libraries like the NuBBE database or the Brazilian Compound Library (BraCoLi)) against a specific biological target to identify potential hits nih.govdrugdiscovery.com.brfrontiersin.orgscielo.org.mxchemrxiv.org. For Brazilin, VS can identify existing compounds structurally similar to Brazilin that might possess desired activities or identify novel scaffolds that interact with Brazilin's known targets.
De Novo Design: This approach involves building new molecules atom by atom or fragment by fragment, based on the characteristics of a target binding site or a known pharmacophore model derived from Brazilin tandfonline.com. This allows for the creation of entirely new Brazilin-inspired structures optimized for specific interactions.
Scaffold Hopping and Bioisosteric Replacement: These techniques involve replacing parts of Brazilin's core structure (scaffold) or specific functional groups with different chemical moieties that maintain or improve the desired biological activity while potentially altering other properties like bioavailability or toxicity. Computational tools can predict the impact of such replacements on binding affinity and other molecular properties.
Prediction of ADME/Tox Properties: Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to filter out compounds with unfavorable profiles early in the design process researchgate.netscielo.br. This is crucial for developing drug candidates with a better chance of success in later experimental stages.
These computational approaches facilitate a rational and efficient pathway for exploring the chemical space around Brazilin, leading to the discovery and optimization of novel derivatives with targeted therapeutic potential.
Future Research Directions and Translational Perspectives
Exploration of Brazilin (B1667509) in Novel Bio-applications (excluding direct clinical drug development)
Research into Brazilin's biological activities continues to expand beyond its traditional use as a dye. Brazilin has been reported to exhibit various bio-activities, including antioxidant, anti-inflammatory, antibacterial, and hepatoprotective effects Current time information in Winnipeg, CA.acs.org. Future research could explore Brazilin's potential in novel bio-applications such as natural food colorants with added functional benefits, components in cosmetics for skin protection due to its antioxidant properties, or as non-clinical agents in agricultural settings (e.g., natural pesticides or plant growth regulators). The exploration of these applications for Brazilin could directly inspire investigations into Brazilane, examining whether this compound possesses similar, enhanced, or distinct bio-activities due to its altered oxidation state. For instance, this compound might offer different stability profiles or interaction mechanisms that could be advantageous in specific non-clinical bio-applications.
Integration of Omics Technologies (Proteomics, Transcriptomics) for Comprehensive Biosynthesis Understanding
The application of omics technologies, such as proteomics and transcriptomics, is crucial for unraveling the complex biosynthetic pathways of natural products like Brazilin. By analyzing gene expression (transcriptomics) and protein profiles (proteomics) in Brazilin-producing plants, researchers can identify the enzymes and genetic mechanisms involved in its synthesis mdpi.comresearchgate.netacs.org. A comprehensive understanding of Brazilin's biosynthesis could pave the way for biotechnological approaches to enhance its production or to engineer pathways for the direct biosynthesis of this compound or its derivatives. This knowledge is vital for developing sustainable and efficient production methods for both Brazilin and, consequently, this compound.
Development of Sustainable Sourcing and Production Methodologies for Brazilin
Given that Brazilin is primarily sourced from natural wood, the development of sustainable sourcing and production methodologies is paramount. This includes exploring alternative cultivation methods for Caesalpinia species, optimizing extraction processes to minimize environmental impact, and investigating biotechnological production routes (e.g., microbial fermentation or plant cell cultures) to reduce reliance on wild harvesting weforum.orgproterrafoundation.orgwbcsd.orgnature.orgfao.org. Sustainable practices for Brazilin production would ensure a consistent and environmentally responsible supply of the precursor material, which is essential for any large-scale research or application involving this compound. Efforts in this area could also involve developing robust supply chain standards and traceability systems to promote responsible sourcing weforum.orgproterrafoundation.org.
Emerging Analytical and Spectroscopic Techniques for Brazilin Research
Advances in analytical and spectroscopic techniques are continuously enhancing the ability to characterize natural compounds with greater precision and efficiency. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and various chromatographic methods (e.g., HPLC, UPLC) are essential for the isolation, identification, and quantification of Brazilin and its derivatives, including this compound mdpi.comenqa.com.brscielo.brspectroscopyonline.comspectroscopyonline.com. Future research will likely leverage these emerging techniques, possibly combined with chemometrics, for rapid, non-destructive analysis and quality control of Brazilin and this compound in complex matrices. This includes developing methods for detecting trace amounts, understanding their stability, and monitoring their transformation pathways. For this compound, specifically, these techniques will be critical for elucidating its precise structural characteristics and confirming its presence in various samples.
Collaborative Research Frameworks and International Networks in Natural Products Chemistry
Collaborative research frameworks and international networks play a vital role in advancing natural products chemistry. Initiatives that foster interdisciplinary collaboration among chemists, biologists, pharmacologists, and engineers, both nationally and internationally, are crucial for comprehensive research. Brazil, with its rich biodiversity, has established and continues to develop significant databases and networks for natural product research acs.orgusp.bruniv-lr.frbcnp-sbq.com. Such collaborations facilitate the sharing of knowledge, resources, and expertise, accelerating discoveries related to compounds like Brazilin and this compound. These networks can also help in standardizing research methodologies and promoting the ethical and sustainable utilization of natural resources.
Q & A
Q. Methodological Tools :
Basic: What are key considerations in designing an experimental study to assess this compound's efficacy?
Answer:
- Control Groups : Use placebo or active controls (e.g., established drugs with similar mechanisms).
- Sample Size : Aim for ~100 subjects (or replicates) to ensure statistical power and generalizability .
- Randomization : Minimize bias via stratified randomization for in vivo/in vitro studies.
- Variables : Control confounders (e.g., temperature, pH) in biochemical assays.
Data Validity : Maintain data integrity through blinded analysis and calibration of instruments .
Advanced: How to resolve contradictions in data from studies on this compound's mechanism of action?
Answer:
- Systematic Review : Aggregate data using PRISMA guidelines, assess bias via Cochrane Collaboration tools (e.g., ROBINS-I for non-randomized studies) .
- Iterative Analysis : Apply qualitative coding (e.g., thematic analysis) to identify patterns in contradictory findings .
- Meta-Analysis : Use fixed/random-effects models to quantify heterogeneity across studies.
Q. Example Workflow :
Map discrepancies using the CHAT framework (Contradictions, Hidden Assumptions, Tensions) .
Replicate critical experiments under standardized protocols .
Basic: What statistical methods are appropriate for analyzing this compound's experimental data?
Answer:
- Descriptive Statistics : Mean ± SD for dose-response curves.
- Inferential Tests : ANOVA for multi-group comparisons; regression models for dose-efficacy relationships.
- Visualization : Use scatterplots (dose vs. effect) or heatmaps (gene expression profiles).
Tools : R, Python (SciPy), or GraphPad Prism for reproducibility .
Advanced: How to ensure reproducibility in studies involving this compound's synthesis?
Answer:
- Protocol Transparency : Document synthesis steps (e.g., reaction conditions, purification methods) in supplemental materials .
- Open Data : Deposit raw spectra (NMR, HPLC) in public repositories (e.g., Zenodo) with DOIs .
- Replication Studies : Collaborate with independent labs to validate synthesis pathways .
Basic: How to conduct a literature review to identify gaps in this compound research?
Answer:
- Search Strategy : Use Boolean operators in databases (PubMed, Scopus) with keywords: "this compound" + "pharmacokinetics" + "in vivo".
- Exclusion Criteria : Filter non-peer-reviewed articles and studies lacking control groups .
- Gap Analysis : Tabulate understudied areas (e.g., this compound’s effects on mitochondrial function).
Advanced: What methodologies integrate multi-disciplinary approaches in studying this compound's environmental impact?
Answer:
Q. Collaboration Framework :
| Discipline | Contribution |
|---|---|
| Biochemistry | Mechanistic assays for this compound degradation |
| Ecology | Field studies on bioaccumulation |
| Data Science | Predictive modeling of environmental persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
